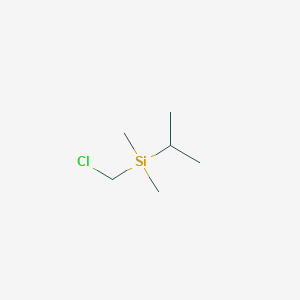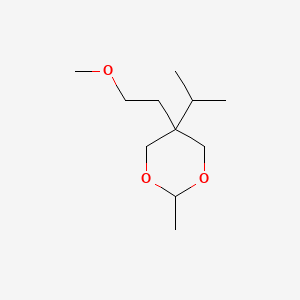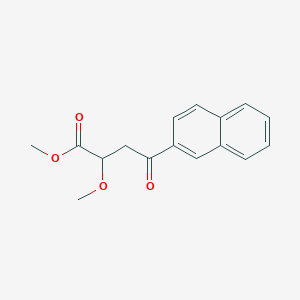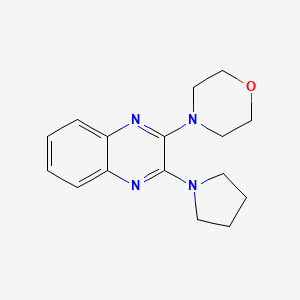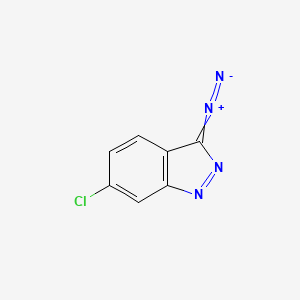
Platinum--titanium (5/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–titanium (5/3) is an intermetallic compound composed of platinum and titanium in a 5:3 atomic ratio. This compound is known for its unique properties, including high corrosion resistance, excellent mechanical strength, and remarkable catalytic activity. These characteristics make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–titanium (5/3) typically involves high-temperature processes. One common method is the direct reaction of elemental platinum and titanium powders. The mixture is heated in a vacuum or inert atmosphere to prevent oxidation. The reaction temperature usually ranges from 1200°C to 1500°C, and the process may take several hours to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum–titanium (5/3) often involves advanced techniques such as arc melting or electron beam melting. These methods provide precise control over the composition and microstructure of the alloy. The resulting ingots are then subjected to further processing, such as hot forging or rolling, to achieve the desired shape and mechanical properties.
化学反応の分析
Types of Reactions
Platinum–titanium (5/3) undergoes various chemical reactions, including:
Oxidation: The compound can form oxides when exposed to oxygen at elevated temperatures.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The alloy can participate in substitution reactions with other metals or compounds, altering its composition and properties.
Common Reagents and Conditions
Oxidation: Typically occurs at temperatures above 500°C in the presence of oxygen or air.
Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures around 800°C.
Substitution: Reactions with other metals, such as nickel or cobalt, can occur in molten salt baths or high-temperature furnaces.
Major Products Formed
Oxidation: Forms titanium dioxide and platinum oxides.
Reduction: Yields pure platinum and titanium metals.
Substitution: Produces various intermetallic compounds with altered properties.
科学的研究の応用
Platinum–titanium (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the aerospace and automotive industries for its high strength-to-weight ratio and resistance to extreme conditions.
作用機序
The mechanism by which platinum–titanium (5/3) exerts its effects is primarily related to its catalytic properties. The platinum atoms provide active sites for chemical reactions, while the titanium atoms enhance the stability and durability of the compound. This synergy allows for efficient catalysis in various processes, including hydrogenation, oxidation, and polymerization.
類似化合物との比較
Similar Compounds
Platinum–titanium (3/1): Another intermetallic compound with a different atomic ratio, offering distinct properties and applications.
Platinum–nickel: Known for its catalytic activity in fuel cells and other electrochemical applications.
Titanium–aluminum: Widely used in aerospace applications due to its high strength and lightweight properties.
Uniqueness
Platinum–titanium (5/3) stands out due to its unique combination of high catalytic activity, excellent mechanical strength, and superior corrosion resistance. These properties make it a versatile material for various high-performance applications, from industrial catalysis to biomedical devices.
特性
CAS番号 |
12379-31-6 |
|---|---|
分子式 |
Pt5Ti3 |
分子量 |
1119.0 g/mol |
IUPAC名 |
platinum;titanium |
InChI |
InChI=1S/5Pt.3Ti |
InChIキー |
LUTDIIKVESCNOG-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Ti].[Pt].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


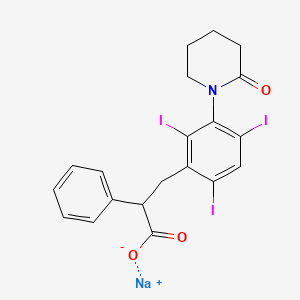
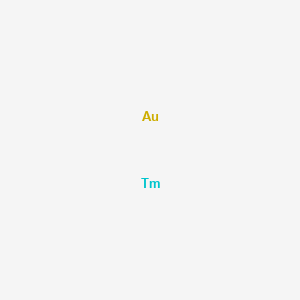

![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
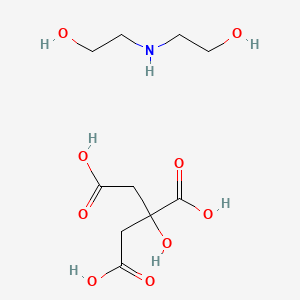
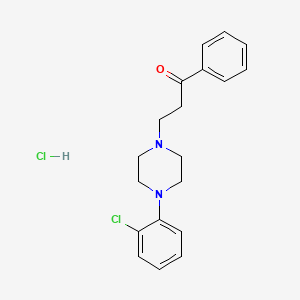
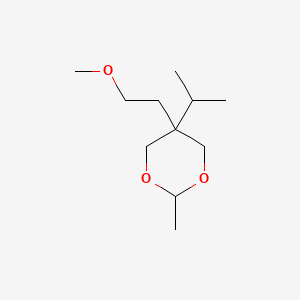
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

